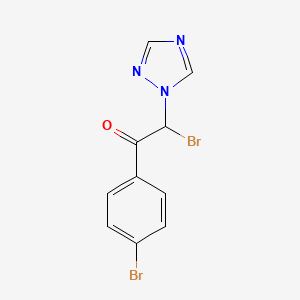

2-Bromo-1-(4-bromophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

911293-41-9 |

|---|---|

Molecular Formula |

C10H7Br2N3O |

Molecular Weight |

344.99 g/mol |

IUPAC Name |

2-bromo-1-(4-bromophenyl)-2-(1,2,4-triazol-1-yl)ethanone |

InChI |

InChI=1S/C10H7Br2N3O/c11-8-3-1-7(2-4-8)9(16)10(12)15-6-13-5-14-15/h1-6,10H |

InChI Key |

GHEVBISEQDWHCS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C(N2C=NC=N2)Br)Br |

Origin of Product |

United States |

Biological Activity

2-Bromo-1-(4-bromophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one is a compound of interest due to its potential biological activities. This compound belongs to the triazole class, which is known for various pharmacological properties including antimicrobial, antifungal, and anticancer effects. The structural characteristics of this compound suggest that it may interact with biological targets in significant ways.

Chemical Structure and Properties

The chemical formula for this compound is . The compound features a brominated phenyl group and a triazole moiety, which are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 344.99 g/mol |

| CAS Number | 911293-41-9 |

| LogP | 2.817 |

| PSA | 47.78 Ų |

Biological Activity Overview

Research indicates that compounds containing triazole rings exhibit a broad spectrum of biological activities. The biological activity of this compound can be categorized into several areas:

Antimicrobial Activity

Triazole derivatives have shown significant antimicrobial properties. In particular, studies have demonstrated that similar compounds exhibit potent activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of cell wall synthesis or interference with nucleic acid synthesis.

Antifungal Activity

The antifungal properties of triazoles are well-documented. They inhibit the synthesis of ergosterol in fungal cell membranes. Given the structural similarity to other known antifungal agents, it is hypothesized that this compound may exhibit similar effects.

Anticancer Activity

Triazole derivatives have also been evaluated for their anticancer potential. The presence of bromine in the structure may enhance the lipophilicity and bioavailability of the compound, potentially leading to increased cytotoxicity against cancer cell lines.

Case Studies and Research Findings

Several studies have explored the biological activity of triazole derivatives analogous to this compound:

- Antimicrobial Screening : A study screened various triazole derivatives against Bacillus subtilis and Pseudomonas fluorescens, revealing moderate antibacterial activity comparable to standard antibiotics .

- Antifungal Efficacy : Another investigation assessed the antifungal properties against Candida albicans, finding that certain substituted triazoles inhibited fungal growth at micromolar concentrations .

- Cytotoxicity Tests : Research on related compounds showed that they induced apoptosis in cancer cell lines such as HeLa and MCF7, suggesting potential therapeutic applications in oncology .

The proposed mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : Triazoles can inhibit enzymes critical for pathogen survival and proliferation.

- Disruption of Membrane Integrity : By integrating into lipid membranes or interacting with membrane proteins, these compounds can compromise cellular integrity.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

The compound exhibits significant antimicrobial properties, particularly against a range of bacterial strains. Studies have demonstrated that derivatives containing the triazole moiety can effectively inhibit the growth of Gram-positive and Gram-negative bacteria. For instance, compounds similar to 2-bromo-1-(4-bromophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one have shown efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Research indicates that triazole derivatives can act as anticancer agents by interfering with cellular processes. The presence of bromine in the structure enhances the compound's ability to interact with biological targets, potentially leading to apoptosis in cancer cells . The mechanism often involves the inhibition of specific enzymes or receptors that are crucial for tumor growth.

Inhibition of Enzymes

The compound has been studied for its ability to inhibit certain enzymes such as VIM-2 Metallo-β-Lactamase and α-glucosidases. These enzymes are important in various biochemical pathways, and their inhibition can lead to therapeutic effects in treating infections and metabolic disorders .

Agricultural Chemistry

Fungicidal Properties

Triazole compounds are well-known for their fungicidal properties. The application of this compound could provide a novel approach to controlling fungal diseases in crops. The mechanism typically involves disrupting the biosynthesis of ergosterol, a vital component of fungal cell membranes .

Pesticide Development

The compound's unique structure allows it to be explored as a potential pesticide. Its effectiveness against specific pests can be evaluated through field trials, contributing to sustainable agricultural practices by reducing reliance on traditional pesticides that may have broader ecological impacts .

Materials Science

Synthesis of Novel Materials

In materials science, this compound can serve as a building block for synthesizing new materials with desirable properties. Its incorporation into polymer matrices or as part of coordination complexes can lead to materials with enhanced thermal stability or electrical conductivity .

Nanotechnology Applications

The compound may also find applications in nanotechnology. Its ability to form stable complexes with metal ions makes it suitable for creating nanostructures that could be used in various applications ranging from drug delivery systems to sensors .

Several studies highlight the efficacy of triazole derivatives similar to this compound:

- Antibacterial Activity Study: A study demonstrated that triazole derivatives exhibited a broad spectrum of antibacterial activity against nosocomial pathogens .

- Fungicide Development: Research focused on developing new fungicides based on triazole structures showed promising results against Fusarium species affecting crops .

- Nanomaterials Research: Investigations into metal-triazole complexes revealed their potential use in creating advanced nanomaterials for drug delivery systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.